
(Rac)-Atomoxetine D7 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Atomoxetine D7 (hydrochloride) is a deuterium-labeled version of Atomoxetine hydrochloride. Atomoxetine is a selective norepinephrine reuptake inhibitor commonly used in the treatment of attention deficit hyperactivity disorder (ADHD). The deuterium labeling in (Rac)-Atomoxetine D7 (hydrochloride) allows for more precise pharmacokinetic and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Atomoxetine D7 (hydrochloride) involves the incorporation of deuterium atoms into the Atomoxetine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of (Rac)-Atomoxetine D7 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and overall quality of the final product.
化学反応の分析
Types of Reactions
(Rac)-Atomoxetine D7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(Rac)-Atomoxetine D7 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of Atomoxetine.
Biology: Helps in understanding the biological pathways and interactions of Atomoxetine.
Medicine: Used in clinical research to study the efficacy and safety of Atomoxetine in treating ADHD.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用機序
(Rac)-Atomoxetine D7 (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The molecular targets include norepinephrine transporters, and the pathways involved are primarily related to neurotransmitter regulation.
類似化合物との比較
Similar Compounds
Atomoxetine hydrochloride: The parent compound without deuterium labeling.
(Rac)-Verapamil-d7 hydrochloride: Another deuterium-labeled compound used in pharmacokinetic studies.
rac Metanephrine-d3 Hydrochloride Salt: A deuterium-labeled metabolite of Epinephrine used in various research applications.
Uniqueness
(Rac)-Atomoxetine D7 (hydrochloride) is unique due to its specific application in studying the pharmacokinetics and metabolism of Atomoxetine. The deuterium labeling provides a distinct advantage in tracing and quantifying the compound in biological systems, making it invaluable in both clinical and research settings.
特性
分子式 |
C17H22ClNO |
|---|---|
分子量 |
298.9 g/mol |
IUPAC名 |
N-methyl-3-phenyl-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/i1D3,6D,7D,8D,11D; |
InChIキー |
LUCXVPAZUDVVBT-WHAGPONWSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OC(CCNC)C2=CC=CC=C2)[2H])[2H].Cl |
正規SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


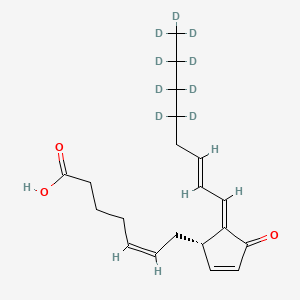
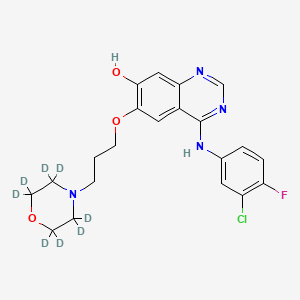
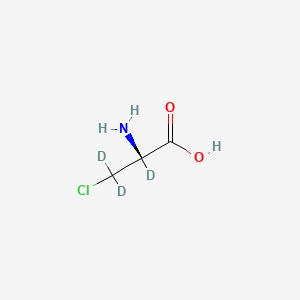
![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)

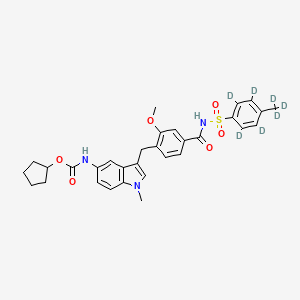
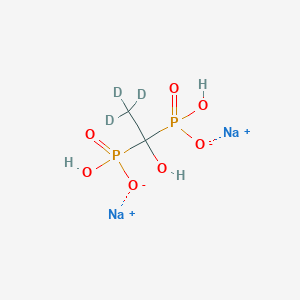
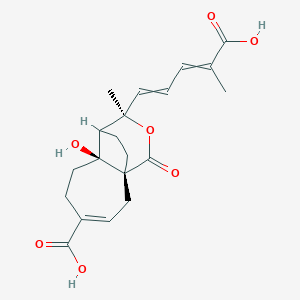
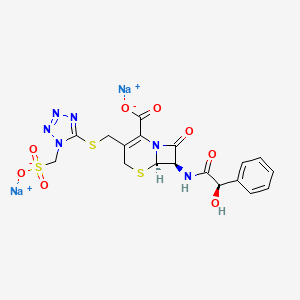
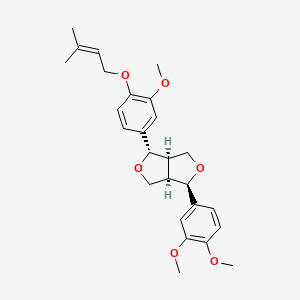
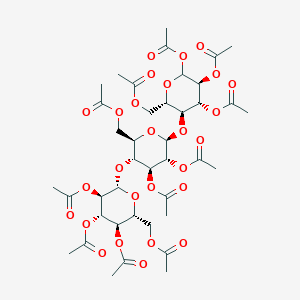
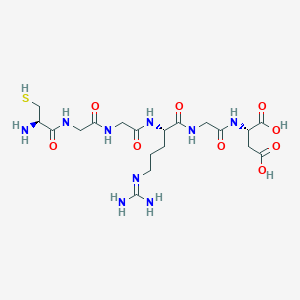
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)

